
Bexarotène
Vue d'ensemble
Description
Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs). It is primarily used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL). Bexarotene was approved by the United States Food and Drug Administration in December 1999 and by the European Medicines Agency in March 2001 . It is available under the brand name Targretin and is used both orally and topically .
Mécanisme D'action
Target of Action
Bexarotene is a synthetic compound that selectively binds and activates the three retinoid X receptors (RXRs): RXRα, RXRβ, and RXRγ . These receptors are transcription factors that regulate processes such as cellular differentiation and proliferation, apoptosis, and insulin sensitisation .
Mode of Action
Bexarotene selectively binds with and activates retinoid X receptor subtypes . Once activated, these receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation . Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models .
Biochemical Pathways
Bexarotene exerts its effects through the PPARγ/NF-κB pathway . It has been shown to modulate apoptosis profile, DNA damage, ROS production, and reduction of TAS levels through inhibition of NF-κB by enhancing PPARγ expression . Bexarotene also affects the expression of SEZ6L2, a biomarker and target in colon cancer, demonstrating a significant downregulation of SEZ6L2 at both mRNA and protein levels .
Pharmacokinetics
Bexarotene is absorbed following oral administration, with peak plasma concentrations attained within approximately 2 hours . Food increases peak plasma concentrations and AUC (after 75–300 mg doses) by approximately 48 and 35%, respectively . Bexarotene is metabolized in the liver through CYP3A4-mediated pathways . The parent drug and metabolites are eliminated primarily through the hepatobiliary system . Less than 1% is excreted in the urine unchanged .
Result of Action
Bexarotene exerts its effects in blocking cell cycle progression, inducing apoptosis and differentiation, preventing multidrug resistance, and inhibiting angiogenesis and metastasis . It has been shown to have antiproliferative effects on C6 cells in a concentration- and time-dependent manner . Bexarotene treatment decreases NF-κB and TAS levels and increases PPARγ and 8-OHdG levels in C6 cells .
Action Environment
The efficacy of Bexarotene can be influenced by environmental factors. For example, a study conducted in Japan showed that the safety and efficacy of Bexarotene for Japanese patients with cutaneous T-cell lymphoma were established using data from post-marketing surveillance . This suggests that real-world evidence and post-marketing surveillance can provide valuable insights into how environmental factors influence the action, efficacy, and stability of Bexarotene.
Applications De Recherche Scientifique
Bexarotene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying retinoid chemistry and RXR activation.
Biology: Investigated for its role in cell differentiation, apoptosis, and gene expression regulation.
Medicine: Primarily used for treating cutaneous T-cell lymphoma. .
Industry: Utilized in the development of new retinoid-based therapies and formulations.
Analyse Biochimique
Biochemical Properties
Bexarotene selectively binds and activates retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation . Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin .
Cellular Effects
Bexarotene has been shown to block cell cycle progression, induce apoptosis and differentiation, prevent multidrug resistance, and inhibit angiogenesis and metastasis . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
Bexarotene exerts its effects at the molecular level by selectively binding and activating retinoid X receptors (RXRs). Once activated, these receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation .
Temporal Effects in Laboratory Settings
Bexarotene’s effects change over time in laboratory settings. It has been shown to cause tumor regression in some animal models and prevents tumor induction in others
Dosage Effects in Animal Models
Bexarotene causes tumor regression in some animal models and prevents tumor induction in others
Metabolic Pathways
Bexarotene is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels
Transport and Distribution
Bexarotene is transported and distributed within cells and tissues It could interact with transporters or binding proteins, affecting its localization or accumulation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bexarotene is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid. This intermediate is then subjected to various chemical reactions, including Friedel-Crafts acylation and subsequent reduction steps .
Industrial Production Methods
Industrial production of bexarotene involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control . The final product is formulated into soft gelatin capsules or topical gels for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
Bexarotene undergoes several types of chemical reactions, including:
Oxidation: Bexarotene can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Bexarotene can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of bexarotene, which are often analyzed using liquid chromatography-mass spectrometry (LC-MS) techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
All-trans retinoic acid (ATRA): A retinoid that primarily activates retinoic acid receptors (RARs).
9-cis retinoic acid: Activates both RXRs and RARs.
Alitretinoin: Another retinoid used for treating skin conditions.
Uniqueness of Bexarotene
Bexarotene is unique in its selective activation of RXRs, which distinguishes it from other retinoids that primarily target RARs. This selective activation allows for distinct biological activities, including the modulation of gene expression related to cell differentiation and apoptosis, making it particularly effective in treating cutaneous T-cell lymphoma .
Activité Biologique
Bexarotene is a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL), particularly in patients with advanced stages of the disease. Its mechanism of action involves selective activation of retinoid X receptors (RXRs), which play a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis. This article delves into the biological activity of bexarotene, highlighting its effects on various cancer types, particularly CTCL and ovarian cancer, supported by case studies and research findings.
Bexarotene exerts its biological effects through several mechanisms:
- RXR Activation : Bexarotene binds to RXRs, forming heterodimers with other nuclear receptors that regulate gene transcription involved in apoptosis and cell cycle control .
- Induction of Apoptosis : In CTCL, bexarotene has been shown to induce apoptosis in malignant T-cells by modulating cytokine production, particularly reducing interleukin-4 (IL-4) levels .
- Inhibition of Cell Proliferation : Bexarotene decreases the viability and proliferation of cancer cells across various studies, including those involving ovarian cancer cell lines .
Clinical Efficacy
Bexarotene has demonstrated significant clinical efficacy in treating CTCL. A study involving peripheral blood mononuclear cells from patients with Sézary syndrome revealed that:
- Apoptosis Induction : Bexarotene induced dose-dependent apoptosis in approximately two-thirds of the patients' T-cells .
- Cytokine Modulation : The drug inhibited mitogen-induced IL-4 production, correlating with the sensitivity of the T-cells to apoptosis .
Case Study Data
Patient Group | Response Rate | Mechanism |
---|---|---|
Patients with CTCL | ~66% | Apoptosis induction |
Healthy Volunteers | 0% | No significant response |
This data underscores the selective efficacy of bexarotene against malignant cells while sparing healthy cells.
Biological Activity in Ovarian Cancer
Recent studies have explored bexarotene's effects on ovarian cancer. Research involving ovarian cancer cell lines (ES2 and NIH:OVACAR3) indicated that:
- Cell Death Mechanism : Bexarotene induced cell death via pyroptosis rather than traditional apoptosis, as evidenced by increased lactate dehydrogenase (LDH) release and activation of caspase-4 .
- Concentration-Dependent Effects : Significant cytotoxicity was observed at concentrations above 10 µM, leading to increased cell membrane damage and death .
Ovarian Cancer Study Data
Concentration (µM) | LDH Release Increase | Cell Death Mechanism |
---|---|---|
0 | Baseline | None |
5 | Minimal | Apoptosis |
10 | Moderate | Pyroptosis |
20 | Significant | Pyroptosis |
This table illustrates the concentration-dependent nature of bexarotene's cytotoxic effects.
Propriétés
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMQTYZDKMPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040619 | |
Record name | Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown. | |
Record name | Bexarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to white powder | |
CAS No. |
153559-49-0 | |
Record name | Bexarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153559-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bexarotene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bexarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bexarotene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231 °C | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.